Cas no 2680692-53-7 (tert-butyl N-1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-ylcarbamate)

Tert-butyl N-1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-ylcarbamate is a protected indole derivative widely used in organic synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) group provides stability and selective deprotection capabilities, making it valuable for peptide coupling and intermediate transformations. The bromo substituent at the 6-position offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its rigid indole core and sterically hindered carbamate moiety enhance selectivity in complex synthetic pathways. This compound is particularly useful in medicinal chemistry for constructing biologically active scaffolds. High purity and well-defined reactivity ensure consistent performance in multi-step syntheses.
tert-butyl N-1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-ylcarbamate structure
2680692-53-7 structure
Product Name:tert-butyl N-1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-ylcarbamate
CAS No:2680692-53-7
MF:C17H23BrN2O2
MW:367.280723810196
CID:5622709
PubChem ID:165933267
Update Time:2025-05-20

tert-butyl N-1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • 2680692-53-7
    • EN300-28300580
    • tert-butyl N-[1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-yl]carbamate
    • tert-butyl N-1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-ylcarbamate
    • Inchi: 1S/C17H23BrN2O2/c1-16(2,3)22-15(21)20-17(4,5)9-11-10-19-14-8-12(18)6-7-13(11)14/h6-8,10,19H,9H2,1-5H3,(H,20,21)
    • InChI Key: OKFSMDWONIBZKT-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)NC=C2CC(C)(C)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 366.09429g/mol
  • Monoisotopic Mass: 366.09429g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 406
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 54.1Ų

tert-butyl N-1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-ylcarbamate Pricemore >>

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Additional information on tert-butyl N-1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-ylcarbamate

Research Brief on tert-Butyl N-1-(6-Bromo-1H-Indol-3-yl)-2-Methylpropan-2-ylcarbamate (CAS: 2680692-53-7)

The compound tert-butyl N-1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-ylcarbamate (CAS: 2680692-53-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a key intermediate in the synthesis of biologically active molecules. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, applications, and pharmacological relevance.

Recent studies have highlighted the role of tert-butyl N-1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-ylcarbamate as a versatile building block in the development of indole-based therapeutics. Indole derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a bromo substituent at the 6-position of the indole ring enhances the compound's reactivity, making it a valuable precursor for further functionalization.

One of the key advancements in the synthesis of this compound involves the use of palladium-catalyzed cross-coupling reactions, which allow for efficient introduction of various substituents at the 6-position of the indole ring. This methodology has been successfully employed to generate a library of derivatives with improved pharmacokinetic properties. Additionally, recent computational studies have provided insights into the binding interactions of these derivatives with target proteins, further validating their therapeutic potential.

In the context of drug discovery, tert-butyl N-1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-ylcarbamate has been explored as a precursor for the development of kinase inhibitors. Kinases play a critical role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. Preliminary in vitro studies have demonstrated that certain derivatives of this compound exhibit potent inhibitory activity against specific kinase targets, with IC50 values in the nanomolar range.

Furthermore, recent investigations have explored the compound's potential in the design of proteolysis targeting chimeras (PROTACs). PROTACs are a novel class of therapeutics that selectively degrade target proteins via the ubiquitin-proteasome system. The indole scaffold of tert-butyl N-1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-ylcarbamate provides an ideal platform for the attachment of E3 ligase ligands, enabling the development of targeted protein degraders with enhanced specificity and efficacy.

Despite these promising developments, challenges remain in optimizing the physicochemical properties and bioavailability of derivatives derived from this compound. Ongoing research is focused on addressing these limitations through structural modifications and formulation strategies. Future studies are expected to further elucidate the compound's mechanism of action and expand its applications in therapeutic development.

In conclusion, tert-butyl N-1-(6-bromo-1H-indol-3-yl)-2-methylpropan-2-ylcarbamate (CAS: 2680692-53-7) represents a promising scaffold for the design of novel bioactive molecules. Its versatility and potential in drug discovery underscore the importance of continued research in this area. The integration of synthetic chemistry, computational modeling, and biological evaluation will be crucial for unlocking the full therapeutic potential of this compound.

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